molecular formula C46H69N15O17 B10828518 Gp100 (25-33), mouse

Gp100 (25-33), mouse

Cat. No.: B10828518
M. Wt: 1104.1 g/mol
InChI Key: NPNKXFJFJDAUNM-OAXMMLDDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mgp100 (25-33) (TFA) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted side reactions. The synthesis is carried out under controlled conditions, typically involving the use of coupling reagents like HBTU or DIC and deprotection reagents like TFA .

Industrial Production Methods

Industrial production of Mgp100 (25-33) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

Mgp100 (25-33) (TFA) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues .

Common Reagents and Conditions

    Coupling Reagents: HBTU, DIC

    Deprotection Reagents: TFA

    Oxidizing Agents: Hydrogen peroxide

    Reducing Agents: Dithiothreitol (DTT)

Major Products

The major products formed from these reactions include the desired peptide sequence and any by-products resulting from incomplete reactions or side reactions .

Mechanism of Action

Mgp100 (25-33) (TFA) exerts its effects by being recognized by CD8+ T cells. The peptide binds to the major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells. This interaction activates T cells, leading to an immune response against cells expressing the antigen, such as melanoma cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mgp100 (25-33) (TFA) is unique due to its specific sequence and its role in both normal pigment synthesis and melanoma. Its ability to induce a strong immune response makes it particularly valuable in cancer immunotherapy research .

Properties

Molecular Formula

C46H69N15O17

Molecular Weight

1104.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C46H69N15O17/c1-21(2)14-31(45(77)78)61-41(73)28(15-22-18-53-25-7-4-3-6-23(22)25)58-43(75)30(17-37(68)69)60-40(72)27(10-11-33(48)63)57-42(74)29(16-34(49)64)59-39(71)26(8-5-13-52-46(50)51)56-44(76)32(20-62)55-35(65)19-54-38(70)24(47)9-12-36(66)67/h3-4,6-7,18,21,24,26-32,53,62H,5,8-17,19-20,47H2,1-2H3,(H2,48,63)(H2,49,64)(H,54,70)(H,55,65)(H,56,76)(H,57,74)(H,58,75)(H,59,71)(H,60,72)(H,61,73)(H,66,67)(H,68,69)(H,77,78)(H4,50,51,52)/t24-,26-,27-,28-,29-,30-,31-,32-/m0/s1

InChI Key

NPNKXFJFJDAUNM-OAXMMLDDSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)O)N

Origin of Product

United States

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